molecular formula C7H6NNaO6S B3056039 Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate CAS No. 68444-12-2

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate

Cat. No.: B3056039
CAS No.: 68444-12-2
M. Wt: 255.18 g/mol
InChI Key: CWHBAYODKMITBS-UHFFFAOYSA-M
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Description

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is an organic compound with the chemical formula C7H7NO6SNa. It is known for its unique structural features, which include a nitro group, a sulfonate group, and a hydroxyl group attached to a benzene ring. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate typically involves the nitration of toluene followed by sulfonation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of nitrating agents, sulfonating agents, and hydroxylating agents in a sequential manner to achieve high yields and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro, sulfonate, or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed:

Scientific Research Applications

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is utilized in multiple scientific research fields:

Mechanism of Action

The mechanism of action of sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the sulfonate group can enhance solubility and reactivity, and the hydroxyl group can form hydrogen bonds. These interactions facilitate various chemical and biological processes, making the compound versatile in its applications .

Comparison with Similar Compounds

  • Sodium alpha-hydroxy-m-nitrobenzene-alpha-sulphonate
  • Sodium alpha-hydroxy-p-nitrotoluene-alpha-sulphonate
  • Sodium alpha-hydroxy-m-nitrobenzenesulfonate

Comparison: Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the nitro group in the meta position relative to the hydroxyl group influences its chemical behavior differently than if the nitro group were in the para position .

Properties

IUPAC Name

sodium;hydroxy-(3-nitrophenyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO6S.Na/c9-7(15(12,13)14)5-2-1-3-6(4-5)8(10)11;/h1-4,7,9H,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHBAYODKMITBS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30887265
Record name Benzenemethanesulfonic acid, .alpha.-hydroxy-3-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68444-12-2
Record name Benzenemethanesulfonic acid, alpha-hydroxy-3-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068444122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanesulfonic acid, .alpha.-hydroxy-3-nitro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanesulfonic acid, .alpha.-hydroxy-3-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium α-hydroxy-m-nitrotoluene-α-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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